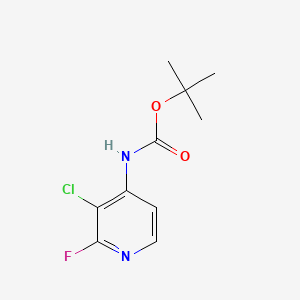

tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate

CAS No.:

Cat. No.: VC18077013

Molecular Formula: C10H12ClFN2O2

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClFN2O2 |

|---|---|

| Molecular Weight | 246.66 g/mol |

| IUPAC Name | tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate |

| Standard InChI | InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15) |

| Standard InChI Key | WVNNECACNVDQNW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C(=NC=C1)F)Cl |

Introduction

Tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is an organic compound with the molecular formula C10H12ClFN2O2. It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to a pyridine ring substituted with chlorine and fluorine atoms. This unique structure contributes to its chemical reactivity and potential biological activity, making it of interest in fields such as medicinal chemistry and agrochemicals.

Synthesis

The synthesis of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate typically involves a nucleophilic substitution reaction. A common approach is to react 3-chloro-2-fluoropyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. This reaction facilitates the formation of the carbamate linkage, yielding the target compound. The reaction can be conducted in solvents like dimethylformamide or tetrahydrofuran and is generally performed at room temperature or slightly elevated temperatures until completion.

Biological Activity and Applications

Tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate exhibits significant biological activity due to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, potentially through inhibition of specific enzymes or cellular pathways in target organisms.

The compound is being studied for its potential applications in pharmaceuticals and as an active ingredient in drug development. Its unique structure, imparted by the specific arrangement of chlorine and fluorine atoms on the pyridine ring, enhances its reactivity and biological activity compared to similar compounds.

Comparison with Similar Compounds

Tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate | C10H12ClFN2O2 | Similar structure but different substitution on pyridine |

| Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate | C10H12BrFN2O2 | Contains bromine instead of chlorine |

| Tert-butyl (2-methylpyridin-3-yl)carbamate | C9H13N2O2 | Lacks halogen substituents; different biological properties |

| Tert-butyl (3-chloropyridin-2-yl)carbamate | C9H13ClN2O2 | Chlorine at a different position affects reactivity |

The unique substitution pattern on the pyridine ring of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate influences its chemical behavior and biological activity compared to these similar compounds.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action and potential therapeutic effects of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate. Studies focusing on its interactions with biological targets, such as enzymes or receptors, will provide insights into its pharmacodynamics and optimize its efficacy in medicinal applications. Additionally, exploring its potential applications in agrochemicals could reveal new avenues for pest management and crop protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume